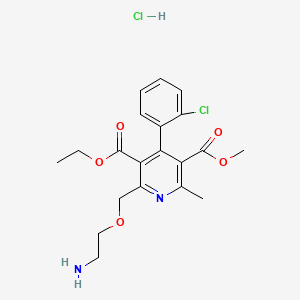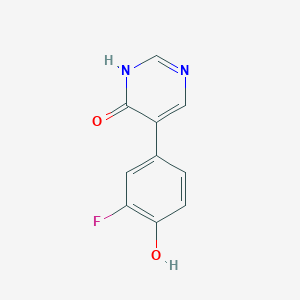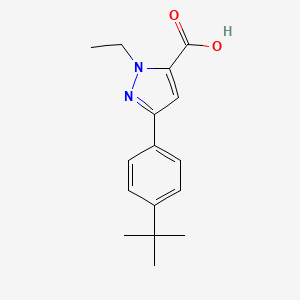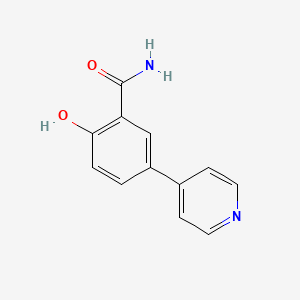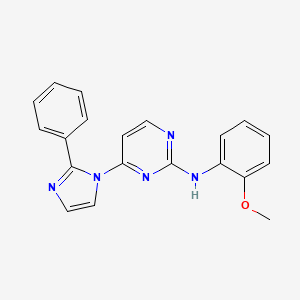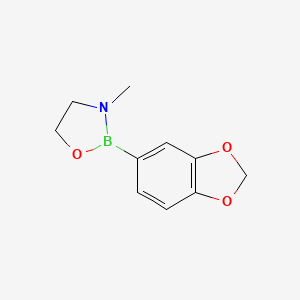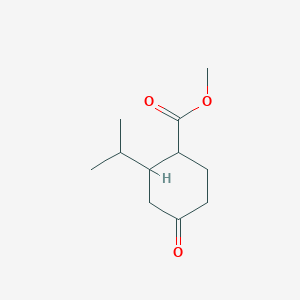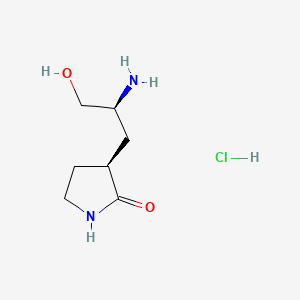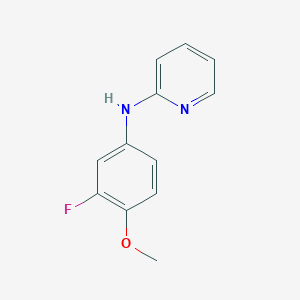
N-(3-fluoro-4-methoxyphenyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluoro-4-methoxyphenyl)pyridin-2-amine: is a compound that belongs to the class of fluorinated pyridines. These compounds are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including N-(3-fluoro-4-methoxyphenyl)pyridin-2-amine, can be achieved through various methods. One common method involves the fluorination of pyridine derivatives using fluorinating agents such as AlF3 and CuF2 at high temperatures (450–500°C) . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using efficient fluorinating reagents and catalysts. The use of advanced fluorination technology and high availability of fluorinated synthetic blocks have accelerated the development of these compounds .
Chemical Reactions Analysis
Types of Reactions: N-(3-fluoro-4-methoxyphenyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridines with various functional groups.
Scientific Research Applications
Chemistry: N-(3-fluoro-4-methoxyphenyl)pyridin-2-amine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new chemical entities .
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes and receptors. Fluorinated pyridines are known to exhibit enhanced binding affinity and selectivity towards biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds are often more metabolically stable and have improved pharmacokinetic properties .
Industry: The compound is used in the development of agrochemicals and pharmaceuticals. Its incorporation into lead structures can improve the physical, biological, and environmental properties of the final products .
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
- 2-fluoropyridine
- 3-fluoropyridine
- 4-fluoropyridine
- 2,6-difluoropyridine
- 3-bromo-2-fluoropyridine
Uniqueness: N-(3-fluoro-4-methoxyphenyl)pyridin-2-amine is unique due to the presence of both fluorine and methoxy substituents on the aromatic ring. This combination of substituents imparts distinct physical, chemical, and biological properties to the compound, making it valuable in various scientific research applications .
Properties
Molecular Formula |
C12H11FN2O |
|---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H11FN2O/c1-16-11-6-5-9(8-10(11)13)15-12-4-2-3-7-14-12/h2-8H,1H3,(H,14,15) |
InChI Key |
HTVUXBGVGMBFHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=CC=CC=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



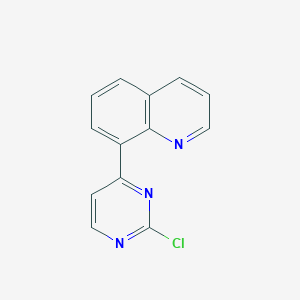
![[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone](/img/structure/B13868124.png)
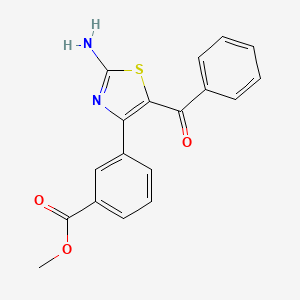
![(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13868132.png)

